2,3,7,8-Tetrachlorodibenzofuran
Overview
Description
2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a chlorinated organic compound that is part of a group of chemicals known as dibenzofurans. It is one of several isomers of tetrachlorodibenzofuran, which are compounds with four chlorine atoms attached to a dibenzofuran skeleton. TCDF, in particular, has been the subject of various studies due to its environmental persistence and potential toxic effects.
Synthesis Analysis
The synthesis of TCDF and its isomers has been achieved through base-catalyzed cyclization of hydroxy-PCB precursors, resulting in compounds with a high degree of purity, typically exceeding 94% . Another method for synthesizing chlorinated dibenzofurans involves the conversion of aminodibenzofuran to its chlorinated derivatives, followed by diazotization and displacement reactions, as demonstrated in the synthesis of trichlorodibenzofuran . Although the latter study focuses on trichlorodibenzofuran, similar methodologies could potentially be applied to synthesize TCDF.
Molecular Structure Analysis
The molecular structure of TCDF consists of two benzene rings connected by a furan ring, with chlorine atoms substituted at the 2, 3, 7, and 8 positions. The exact arrangement of these chlorine atoms is critical to the compound's chemical behavior and toxicity. The molecular structure and its characteristics can be studied using various spectroscopic methods and theoretical calculations, as seen in the research on the reaction mechanisms involving TCDF .
Chemical Reactions Analysis
TCDF can undergo various chemical reactions, including nucleophilic substitution, as indicated by studies on similar polyfluoro-compounds . The reactivity of TCDF with the methylidyne radical (CH) has been explored using density functional theory (DFT) and molecular dynamics, revealing that TCDF can react through multiple channels, leading to the formation of several products . These reactions are generally exothermic and spontaneous, with the thermodynamic stability of the products influenced by the distribution of the single unpaired electron.
Physical and Chemical Properties Analysis
The physical and chemical properties of TCDF can be characterized using chromatographic and mass spectrometric techniques. Gas chromatography, coupled with mass spectrometry, has been used to study the chromatographic behavior of TCDF isomers, showing excellent agreement with previous qualitative assignments . The mass spectrometric response factors for TCDF molecular ions vary significantly, which is important for the accurate quantification of this compound in environmental samples. The interaction of TCDF with radicals, as well as its thermodynamic and kinetic properties, has been thoroughly investigated, providing insights into its behavior in the atmosphere and potential pathways for its transformation .
Scientific Research Applications
Metabolism and Excretion in Different Species
Research has explored how 2,3,7,8-tetrachlorodibenzofuran (TCDF) is metabolized and excreted in various species. Studies indicate that TCDF undergoes metabolism and is excreted primarily through feces, with minor urinary excretion. Notably, in rats, major biliary metabolites include 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran. In rainbow trout, water-soluble metabolites were found in bile and liver, with a significant portion of unmetabolized TCDF in muscle tissues. These findings suggest species-specific metabolic pathways and excretion rates for TCDF (Burka et al., 1990); (Maślanka et al., 1992); (Birnbaum et al., 1980).
Environmental Impact and Analysis
Several studies have focused on the environmental impact of TCDF, including its presence in various matrices like polyethylene, milk, and sediments. Advanced analytical methodologies have been developed for detecting TCDF at extremely low levels, highlighting concerns about its persistence in the environment and potential health risks. The bioaccumulation of TCDF in marine benthos exposed to contaminated sediments has also been studied, offering insights into the ecological risks posed by TCDF in aquatic environments (Nestrick et al., 1991); (Rubinstein et al., 1990); (Glidden et al., 1990).
Toxicity and Teratogenic Effects
Research on the teratogenic effects of TCDF in animal models like mice has shown that it can induce fetal anomalies, such as cleft palates and hydronephrotic kidneys, even at non-maternally toxic doses. These findings contribute to understanding the developmental toxicity of TCDF in mammals (Weber et al., 1984).
Pharmacokinetics and Relative Potency
The relative potency and pharmacokinetics of TCDF compared to other similar compounds have been a subject of study. Differences in the induction of ethoxyresorufin-O-deethylase (EROD) activity, a marker for CYP1A1, were observed in mice treated with TCDF and related compounds. These studies have implications for understanding the relative toxicities and pharmacokinetic behaviors of TCDF in biological systems (DeVito & Birnbaum, 1995).
Safety And Hazards
In animals, TCDF causes various systemic effects at a wide range of exposure concentrations, including tumorigenesis, immunological dysfunction, and teratogenesis . Studies of humans exposed to TCDF-contaminated materials suggest that TCDF is the cause of observed chloracne, metabolic disorders (porphyria), and other systemic problems and are suggestive of TCDF’s ability to cause cancer .
Future Directions
The potential role of the methylidyne radical (CH) in the transformation of TCDF has been explored . The detailed reaction mechanisms between TCDF and CH radical have been systematically investigated . The present findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .
properties
IUPAC Name |
2,3,7,8-tetrachlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVNVHUTQZITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052147 | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White powder; [MSDSonline] | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2958 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 6.92X10-4 mg/l @ 26 °C | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000153 [mmHg] | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2958 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development., 2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity., Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/, Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/ | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,3,7,8-Tetrachlorodibenzofuran | |
Color/Form |
Crystals from 2,2,4-trimethylpentane | |
CAS RN |
51207-31-9, 89059-46-1 | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51207-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzofuran, 2,3,7,8-tetrachloro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,7,8-Tetrachlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZJ41GQI5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
227-228 °C | |
Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.